molecular formula C20H20ClN5O2S B15100614 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100614
M. Wt: 429.9 g/mol
InChI Key: HSXJWTSTUJDLFR-UHFFFAOYSA-N
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Description

This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazole core substituted with a pyridinyl group and a propenyl chain. The acetamide moiety is further modified with a 4-chloro-2-methoxy-5-methylphenyl group. Such structural features are common in bioactive molecules, where the triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the pyridine and chloro-methoxy-methylphenyl groups enhance lipophilicity and target binding . The compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous triazole-acetamide derivatives .

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN5O2S/c1-4-8-26-19(14-6-5-7-22-11-14)24-25-20(26)29-12-18(27)23-16-9-13(2)15(21)10-17(16)28-3/h4-7,9-11H,1,8,12H2,2-3H3,(H,23,27)

InChI Key

HSXJWTSTUJDLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chloro-methoxy-methylphenyl precursor, followed by the formation of the triazole ring and the attachment of the pyridine group. Common reagents and catalysts used in these reactions include halogenating agents, triazole-forming reagents, and coupling agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring, pyridine position, and acetamide group. Key comparisons include:

Compound Name/ID Substituent on Triazole Pyridine Position Acetamide Substituent Key Structural Differences Potential Impact on Activity
Target Compound Prop-2-en-1-yl 3 4-chloro-2-methoxy-5-methylphenyl - Propenyl group may enhance steric bulk; pyridin-3-yl may influence hydrogen bonding
N-(4-chloro-2-methoxy-5-methylphenyl)-... () Ethyl 2 Same as target Ethyl (less bulky) vs. propenyl; pyridin-2-yl Reduced steric hindrance; altered binding due to pyridine N-position
N-(3-chloro-4-methoxyphenyl)-... () 4-methylphenyl 4 3-chloro-4-methoxyphenyl Aromatic vs. aliphatic substituent; pyridin-4-yl Increased hydrophobicity; potential for stronger π-π interactions
N-(3,4-difluorophenyl)-... () 4-methylphenyl, 5-(4-chlorophenyl) - 3,4-difluorophenyl Dual aromatic substituents on triazole Enhanced electron-withdrawing effects; fluorophenyl may improve metabolic stability

Physicochemical Properties

  • Solubility : Propenyl and ethyl substituents () may reduce aqueous solubility compared to hydroxylated analogs (), affecting bioavailability .

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